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molecular formula C12H14O3S B8574263 5-Phenylsulfenyl-4-oxo-valeric acid methylester CAS No. 85492-86-0

5-Phenylsulfenyl-4-oxo-valeric acid methylester

Cat. No. B8574263
M. Wt: 238.30 g/mol
InChI Key: HGXMTPLNAGECMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04520018

Procedure details

To 100 ml of a 1M methanolic sodium thiophenolate solution there was added 22 g (0.1 mole) 5-bromo-4-oxo-valeric acid methylester during 40 minutes and the reaction mixture was stirred for two hours at room temperature. The methanol was distilled off in vacuo, to the residue there was added 200 ml ethyl acetate, and the mixture was washed successively with 30 water, 30 ml sodium bicarbonate solution, 30 ml saturated saline solution, then dried over magnesium sulfate, filtered, and the solvent was distilled off. The residue was chromatographed on a column using a 4:1 mixture of hexane and ethyl acetate as an eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[CH3:9][O:10][C:11](=[O:18])[CH2:12][CH2:13][C:14](=[O:17])[CH2:15]Br>>[CH3:9][O:10][C:11](=[O:18])[CH2:12][CH2:13][C:14](=[O:17])[CH2:15][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[S-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
COC(CCC(CBr)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off in vacuo, to the residue there
ADDITION
Type
ADDITION
Details
was added 200 ml ethyl acetate
WASH
Type
WASH
Details
the mixture was washed successively with 30 water, 30 ml sodium bicarbonate solution, 30 ml saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column
ADDITION
Type
ADDITION
Details
a 4:1 mixture of hexane and ethyl acetate as an eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(CCC(CSC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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